N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide
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Overview
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a cyano group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide is unique due to its combination of a pyrazole ring, a furan ring, and a cyano group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-17-13(2)9-18(25-17)19(24)22-16(10-20)14-11-21-23(12-14)15-7-5-4-6-8-15/h4-9,11-12,16H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIATWYRYFAUTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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